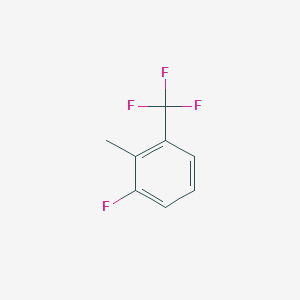

3-Fluoro-2-methylbenzotrifluoride

描述

Significance of Organofluorine Compounds in Advanced Chemical Research

Organofluorine compounds are largely synthetic, as only a handful occur naturally. worktribe.com Their importance in research and industry stems from the unique properties conferred by the fluorine atom. The carbon-fluorine bond is one of the strongest in organic chemistry, leading to high thermal and metabolic stability in fluorinated compounds. numberanalytics.commdpi.com This stability is a highly desirable trait in the development of new pharmaceuticals and agrochemicals. numberanalytics.com

The incorporation of fluorine can enhance a molecule's lipophilicity, which can improve its absorption and transport within biological systems. numberanalytics.commdpi.com It is estimated that approximately 20% of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org Similarly, over half of all modern agrochemicals feature carbon-fluorine bonds. wikipedia.org The development of novel fluorination methods continues to be a major focus for medicinal chemists, as the presence of a C-F bond is thought to increase the likelihood of a drug candidate's success significantly. wikipedia.org

Role of the Trifluoromethyl Group in Modifying Molecular Properties for Research Applications

Among the various fluorine-containing functional groups, the trifluoromethyl (-CF3) group is of particular importance in modifying molecular properties for research applications. ontosight.ai The -CF3 group is a strong electron-withdrawing group, which can influence the acidity or basicity of nearby functional groups. ontosight.aiwikipedia.org This electronic effect can be harnessed to fine-tune the reactivity and binding affinity of a molecule. ontosight.aiontosight.ai

The trifluoromethyl group is often used as a bioisostere for other groups, such as a methyl or chloro group. wikipedia.org This substitution can lead to improved biological activity and pharmacokinetic profiles. ontosight.ai The introduction of a -CF3 group can enhance a molecule's metabolic stability by protecting adjacent chemical bonds from enzymatic degradation. mdpi.comwikipedia.org This increased stability often translates to a longer half-life and reduced drug dosage. Furthermore, the trifluoromethyl group can increase the lipophilicity of a molecule, facilitating its passage through biological membranes. mdpi.comontosight.ai

Overview of 3-Fluoro-2-methylbenzotrifluoride within Contemporary Chemical Science

This compound is a substituted benzotrifluoride (B45747) that serves as a valuable building block in organic synthesis. bldpharm.comrsc.org Its structure, featuring a trifluoromethyl group, a fluorine atom, and a methyl group on the benzene (B151609) ring, provides a unique combination of steric and electronic properties that can be exploited in the design of new molecules. This compound and its derivatives are of interest in the development of new pharmaceuticals and agrochemicals.

Chemical Properties and Synthesis of this compound

Physicochemical Characteristics

This compound is a fluorinated aromatic compound with the molecular formula C8H6F4 and a molecular weight of 178.13 g/mol . cookechem.com While specific experimental data for this particular isomer is not widely available, its properties can be inferred from related structures like benzotrifluoride and its isomers. Benzotrifluoride, for instance, is a colorless liquid with an aromatic odor, is insoluble in water, and has a flash point of 54°F. nih.govchemicalbook.com

Table 1: Physicochemical Properties of Related Benzotrifluorides

| Property | Benzotrifluoride | 3-Fluorobenzotrifluoride |

| Molecular Formula | C7H5F3 | C7H4F4 |

| Molecular Weight | 146.11 g/mol | 164.1 g/mol |

| Boiling Point | 103.46 °C | 101-102 °C |

| Melting Point | -29.05 °C | -81.5°C |

| Density | 1.19 g/mL at 20 °C | 1.302 g/mL at 25 °C |

Data sourced from PubChem and ChemicalBook. nih.govwikipedia.orgchemicalbook.com

Synthesis Methodologies

The synthesis of substituted benzotrifluorides often involves multi-step processes. For example, the synthesis of 2-bromo-5-fluorobenzotrifluoride (B1268043) starts with the nitration of m-fluorobenzotrifluoride, followed by reduction and then a diazotization and bromination reaction. google.com

A common route to amino-substituted benzotrifluorides, which can be precursors to other derivatives, is through the reduction of the corresponding nitro compound. For instance, 3-amino-2-methylbenzotrifluoride can be synthesized by the catalytic hydrogenation of 2-methyl-3-nitrobenzotrifluoride (B1293631) using a palladium on charcoal catalyst. prepchem.com Another patented process describes the preparation of 3-amino-2-methylbenzotrifluoride starting from benzotrifluoride, which is first nitrated to 3-nitrobenzotrifluoride (B1630513), then reacted with a trimethyl sulphoxonium halide to introduce the methyl group, and finally reduced to the amino derivative. google.com

Applications in Chemical Research

Role as a Building Block in Organic Synthesis

This compound is primarily utilized as a building block in organic synthesis. bldpharm.com Its unique substitution pattern allows for the introduction of a fluorinated and methylated phenyl ring into larger, more complex molecules. This is particularly valuable in the fields of medicinal and agrochemical chemistry, where the presence of fluorine and trifluoromethyl groups can confer desirable properties. mdpi.comnih.gov The strategic placement of these groups can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. ontosight.aiontosight.ai

Applications in Medicinal Chemistry Research

While specific drugs containing the this compound moiety are not prominently documented, the broader class of fluorinated benzotrifluorides is of significant interest in drug discovery. The trifluoromethyl group is present in a number of FDA-approved drugs, highlighting its importance in pharmaceutical design. wikipedia.orgmdpi.com For example, fluoxetine (B1211875) (Prozac) and celecoxib (B62257) (Celebrex) are well-known pharmaceuticals that contain a trifluoromethyl group. wikipedia.org The introduction of fluorine and trifluoromethyl groups can lead to enhanced efficacy, improved metabolic stability, and better pharmacokinetic profiles. numberanalytics.commdpi.com Research in this area continues to explore how different substitution patterns on the benzotrifluoride core can be used to develop new therapeutic agents.

Applications in Agrochemical Research

In the agrochemical industry, fluorinated compounds, particularly those containing a trifluoromethyl group, are prevalent. nih.govnih.gov More than half of all recently developed pesticides contain fluorine. nih.gov The trifluoromethylpyridine moiety, a related heterocyclic structure, is found in numerous successful agrochemicals like the herbicide fluazifop-butyl. nih.gov The benzotrifluoride scaffold is also a key component in some agrochemicals. For instance, 3-aminobenzotrifluoride is a precursor to the herbicide fluometuron. wikipedia.org The unique properties imparted by the fluorine and trifluoromethyl groups, such as enhanced biological activity and stability, make this compound and related compounds attractive starting materials for the synthesis of novel herbicides, insecticides, and fungicides. nih.gov

Structure

3D Structure

属性

IUPAC Name |

1-fluoro-2-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-5-6(8(10,11)12)3-2-4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCGIKTVAIPINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474669 | |

| Record name | 3-Fluoro-2-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910911-43-2 | |

| Record name | 3-Fluoro-2-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 3 Fluoro 2 Methylbenzotrifluoride and Its Derivatives

Advanced Synthetic Routes to 3-Fluoro-2-methylbenzotrifluoride Precursors and Analogues

The synthesis of fluorinated aromatic compounds like this compound relies on a toolkit of increasingly sophisticated chemical reactions. The challenge lies in the controlled and selective introduction of fluorine atoms and trifluoromethyl groups onto the aromatic scaffold.

Fluorination Strategies for Benzotrifluoride (B45747) Systems

The formation of the C-F bond on an aromatic ring is a thermodynamically favorable but kinetically challenging process. Traditional methods such as the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium fluoroborates, and the Halex (halogen exchange) process often necessitate harsh reaction conditions, thereby limiting their applicability to robust substrates. nih.gov

Modern synthetic chemistry has pursued milder and more versatile fluorination strategies:

Direct Fluorination with Electrophilic Reagents : Reagents like Selectfluor® (F-TEDA-BF4) have become workhorses for electrophilic fluorination. These can be applied in flow microreactors, which offer enhanced safety and control over highly exothermic reactions. durham.ac.uk For instance, the use of Selectfluor® in heated and pressurized flow systems allows for the efficient monofluorination of various aromatic substrates. durham.ac.uk

Nucleophilic Fluorination : The substitution of a leaving group with a fluoride (B91410) source (e.g., KF, CsF) is a cornerstone of fluorination chemistry. The development of palladium catalysts has enabled the C–F cross-coupling of aryl triflates and bromides, a reaction once considered exceptionally difficult due to the challenging Ar–F reductive elimination step. acs.org

Industrial Fluorination Processes : On an industrial scale, benzotrifluorides are often produced by reacting the corresponding benzotrichlorides with hydrogen fluoride (HF). google.com This process can be performed continuously by combining liquid-liquid and gas-liquid fluorination reaction stages, often employing a Lewis acid catalyst to enhance reaction rates and efficiency. google.com The reaction temperature and pressure are critical parameters, typically controlled between 60-80°C and 0.6-1.0 MPa, respectively. google.com

Regioselective Functionalization Approaches

Controlling the position of functionalization on a pre-substituted benzene (B151609) ring is a central challenge in organic synthesis. For precursors to this compound, achieving the desired 1,2,3-substitution pattern requires highly regioselective methods.

Directed C-H Functionalization : One of the most powerful modern strategies involves the use of directing groups to guide a catalyst to a specific C-H bond. While not demonstrated directly for this compound, the principle has been established. For example, metal-free, regioselective C-H fluorination of benzotriazole (B28993) amides has been achieved at the C-7 position using N-fluorobenzenesulfonimide (NFSI), proceeding through a free radical mechanism. researchgate.net

Catalyst and Ligand Control : In transition metal-catalyzed reactions, the choice of ligand is paramount for controlling regioselectivity. In the palladium-catalyzed fluorination of para-substituted aryl triflates, the formation of regioisomeric fluoride side products has been observed. acs.org Mechanistic studies suggest these arise from a deprotonation event leading to a palladium-benzyne intermediate. acs.org The design of new biaryl monophosphine ligands has been instrumental in suppressing this undesired pathway and improving the regioselectivity of the desired C-F bond formation. acs.org

Inherent Substrate Reactivity : A classic approach involves a multi-step synthesis that leverages the inherent directing effects of substituents. For example, the synthesis of the related compound 3-amino-2-methylbenzotrifluoride starts with benzotrifluoride. google.com Nitration occurs preferentially at the 3-position due to the meta-directing effect of the trifluoromethyl group, yielding 3-nitrobenzotrifluoride (B1630513). Subsequent reaction with a methylating agent like trimethyl sulphoxonium halide introduces the methyl group at the 2-position, followed by reduction of the nitro group to an amine. google.com

Catalytic Synthesis Methods in Fluorinated Aromatic Systems

Catalysis is essential for developing efficient, selective, and environmentally benign fluorination reactions. nih.gov

Transition-Metal Catalysis : Palladium catalysis has revolutionized aromatic C-F bond formation. The key breakthrough was the development of specific biaryl monophosphine ligands (such as AdBrettPhos) that facilitate the difficult Ar–F reductive elimination from the Pd(II) center. acs.org These catalyst systems are effective for the fluorination of a wide range of (hetero)aryl triflates and bromides. acs.org

| Entry | Aryl Halide/Triflate | Catalyst System | Yield (%) | Reference |

| 1 | 4-Methoxycarbonylphenyl triflate | Pd(dba)₂ / AdBrettPhos | 85 | acs.org |

| 2 | 4-Cyanophenyl triflate | Pd(dba)₂ / AdBrettPhos | 81 | acs.org |

| 3 | 2-Naphthyl triflate | Pd(dba)₂ / AdBrettPhos | 88 | acs.org |

| 4 | 4-Biphenyl triflate | Pd(dba)₂ / AdBrettPhos | 92 | acs.org |

| 5 | 4-tert-Butylphenyl bromide | Pd₂(dba)₃ / BrettPhos | 76 | acs.org |

Organophotoredox Catalysis : This emerging field uses light to drive chemical reactions via photocatalysts. It has been applied to the synthesis of fluorinated molecules through C–F bond activation of trifluoromethyl substrates, enabling the preparation of difluoromethylated compounds. acs.org

Enzymatic Catalysis : Biocatalysis offers an environmentally friendly route to fluorinated compounds with high selectivity. Engineered Cytochrome P450 enzymes have been developed to catalyze the formation of C-F bonds and the introduction of fluoroalkyl groups through C-H bond conversion, often with exceptional stereoselectivity. nih.gov

Asymmetric Synthesis Approaches

The creation of chiral fluorinated molecules is of high interest, particularly for the pharmaceutical industry. While specific examples for the asymmetric synthesis of this compound are not prominent, the principles have been established in related systems. The most promising route is through biocatalysis. Engineered P450 enzymes have been shown to produce chiral organofluorine compounds with excellent enantioselectivity (ee > 99%). nih.gov This is achieved through directed evolution of the enzyme, which can even reverse the enantioselectivity to produce the desired R- or S-stereoisomer. nih.gov Such methods provide a powerful platform for accessing chiral derivatives of complex fluorinated aromatics.

Transformation Reactions and Mechanisms utilizing this compound as a Precursor

Once synthesized, this compound can serve as a scaffold for further functionalization, primarily through reactions targeting the aromatic ring.

Electrophilic Aromatic Substitution Reactions on this compound Derivatives

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. masterorganicchemistry.com The outcome of EAS on a substituted benzene is governed by the electronic properties of the substituents already present. uci.edu In this compound, the interplay between the three different groups dictates the position of attack for an incoming electrophile (E⁺).

Substituent Effects :

Trifluoromethyl Group (-CF₃) : This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. It is a powerful deactivating group and a meta-director. youtube.com

Methyl Group (-CH₃) : This alkyl group is electron-donating through an inductive effect. It is an activating group and an ortho, para-director. youtube.com

Fluoro Group (-F) : The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect, which deactivates the ring. However, it has lone pairs of electrons that can be donated through resonance, which stabilizes the carbocation intermediate (arenium ion) when attack is at the ortho or para positions. The resonance effect wins in determining the position, making fluorine a deactivating ortho, para-director. uci.edulibretexts.org

Regiochemical Outcome : On the this compound ring, the positions are influenced as follows:

Position 4 : This position is para to the methyl group and ortho to the fluoro group. Both effects direct an incoming electrophile here.

Position 5 : This position is meta to both the methyl and fluoro groups but meta to the trifluoromethyl group. The powerful meta-directing effect of the -CF₃ group strongly favors this position.

Position 6 : This position is ortho to the methyl group, but it is also ortho to the strongly deactivating -CF₃ group, making attack here less favorable.

Nitration Reaction Mechanisms and Regioselectivity

The nitration of this compound is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the existing substituents. The fluorine atom is an ortho-, para-director, the methyl group is also an ortho-, para-director, and the trifluoromethyl group is a meta-director. The interplay of these effects determines the position of the incoming nitro group.

In the case of this compound, the fluorine at C3 directs ortho and para (to C2, C4, and C6), the methyl group at C2 directs ortho and para (to C3 and C5), and the trifluoromethyl group at C1 directs meta (to C3 and C5). The positions are activated or deactivated based on the electronic nature of these groups. The fluorine and methyl groups are activating, while the trifluoromethyl group is strongly deactivating.

Considering the directing effects, the most likely positions for nitration are C4 and C6, which are para and ortho to the activating fluorine atom, respectively, and meta to the deactivating trifluoromethyl group. The methyl group also activates the C5 position (para).

A study on the nitration of 3-methylbenzotrifluoride (B1360241) using nitric acid at temperatures between -40°C and 10°C resulted in a mixture of isomers, with the 2-nitro and 6-nitro isomers being significant products. epo.org This suggests that the positions ortho to the methyl group are susceptible to nitration. In another relevant study, the nitration of 3-fluorotoluene (B1676563) with 70% nitric acid over a solid acid catalyst showed high selectivity for the formation of 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene.

Based on these analogous reactions, the nitration of this compound is expected to yield a mixture of isomers, with substitution occurring at the positions most activated by the fluorine and methyl groups and least deactivated by the trifluoromethyl group.

The mechanism of nitration involves the generation of the nitronium ion (NO₂⁺) from a mixture of nitric acid and a strong acid catalyst, typically sulfuric acid. The electrophilic nitronium ion then attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The final step is the deprotonation of the arenium ion by a weak base, which restores the aromaticity of the ring and yields the nitro-substituted product. mdpi.com

Halogenation Reaction Mechanisms and Control

The halogenation of this compound, another electrophilic aromatic substitution, introduces a halogen atom (chlorine, bromine, or iodine) onto the aromatic ring. The reaction typically requires a Lewis acid catalyst, such as iron(III) halides (FeCl₃, FeBr₃) or aluminum halides (AlCl₃, AlBr₃), to polarize the halogen molecule and increase its electrophilicity. googleapis.comacs.org

The mechanism begins with the formation of a highly electrophilic complex between the halogen and the Lewis acid. This complex is then attacked by the π-electrons of the aromatic ring, leading to the formation of a resonance-stabilized sigma complex. googleapis.comchemicalbook.com The aromaticity is subsequently restored by the loss of a proton from the carbon atom bearing the new halogen substituent, and the catalyst is regenerated. acs.org

The regioselectivity of halogenation is governed by the same principles as nitration. The fluorine and methyl groups direct the incoming halogen to the ortho and para positions, while the trifluoromethyl group directs it to the meta positions. Therefore, halogenation is most likely to occur at positions 4 and 6.

A relevant example is the bromination of 3-trifluoromethyl-4-fluoroaniline with bromine in acetic acid, which yields 2-bromo-4-fluoro-5-trifluoromethylaniline. epo.org This demonstrates that halogenation can be effectively controlled to achieve specific isomers, even with multiple substituents present.

Nucleophilic Substitution Reactions

Aromatic nucleophilic substitution (SNA) on the ring of this compound is generally challenging due to the presence of the electron-donating methyl group and the relatively poor leaving group ability of fluoride compared to other halogens in some contexts. However, the presence of the strongly electron-withdrawing trifluoromethyl group can facilitate nucleophilic attack, especially if an additional strongly electron-withdrawing group, such as a nitro group, is present on the ring.

In such activated systems, the reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of reaction is influenced by the nature of the nucleophile, the leaving group, and the solvent. For instance, in the nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is displaced by various nucleophiles. researchgate.net This suggests that a nitrated derivative of this compound could undergo nucleophilic substitution of the fluorine atom. The order of reactivity for leaving groups in nucleophilic aromatic substitution is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. masterorganicchemistry.com

Reduction Reaction Pathways and Catalysis

The reduction of nitro derivatives of this compound to the corresponding anilines is a crucial transformation in the synthesis of more complex molecules. Several methods are available for this reduction, with catalytic hydrogenation being one of the most common.

Catalytic hydrogenation typically involves the use of a metal catalyst such as palladium, platinum, or nickel, often supported on carbon (Pd/C), alumina (B75360) (Pd/Al₂O₃), or other materials. chemistrysteps.com The reaction is carried out under a hydrogen atmosphere. The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine.

Another effective method for the reduction of nitroarenes is the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine. tcichemicals.comnju.edu.cn This metal-free method is mild and chemoselective, tolerating a wide range of functional groups. The reaction proceeds through the in-situ generation of a dichlorosilylene (B1217353) species, which acts as the reducing agent. tcichemicals.com

The choice of reducing agent and reaction conditions can be tailored to achieve high yields and selectivity, avoiding the reduction of other functional groups present in the molecule.

Oxidation Reactions

The oxidation of the methyl group in this compound to a carboxylic acid can be achieved using strong oxidizing agents. The benzylic position of the methyl group is susceptible to oxidation due to the stability of the intermediate benzylic radical or cation. youtube.com

Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic conditions. nju.edu.cnyoutube.com The reaction requires at least one hydrogen atom on the benzylic carbon. The mechanism involves the attack of the oxidizing agent at the benzylic C-H bond.

It is important to note that the trifluoromethyl group is generally resistant to oxidation under these conditions. nih.gov This allows for the selective oxidation of the methyl group to a carboxylic acid, yielding 3-fluoro-2-(trifluoromethyl)benzoic acid. The presence of the electron-withdrawing trifluoromethyl and fluoro groups can influence the reactivity of the methyl group towards oxidation.

Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

Aryl-CF₃ Bond Formation Mechanisms (e.g., Palladium-Catalyzed Reductive Elimination)

The formation of an aryl-CF₃ bond is a challenging transformation due to the high stability of the C-F bonds in the trifluoromethyl group. However, significant progress has been made in palladium-catalyzed methods. One key mechanistic step in these catalytic cycles is the reductive elimination of the Ar-CF₃ bond from a palladium intermediate.

While Ar-CF₃ reductive elimination from Pd(II) complexes is typically slow, it has been shown that oxidation of the palladium center to Pd(IV) can facilitate this process. nih.govresearchgate.net The mechanism involves the initial formation of a Pd(II) complex of the type (L-L)Pd(Ar)(CF₃), where L-L is a bidentate ligand. nih.gov Oxidation of this complex, for instance with an electrophilic fluorinating reagent like N-fluoro-2,4,6-trimethylpyridinium triflate (NFTPT), generates a Pd(IV) intermediate. nih.gov

This Pd(IV) complex can then undergo reductive elimination to form the Ar-CF₃ bond. nih.govresearchgate.net Mechanistic studies suggest that the reductive elimination can proceed through different pathways, including the dissociation of a ligand to form a five-coordinate intermediate, followed by the coupling of the aryl and trifluoromethyl groups. The nature of the ancillary ligands on the palladium center plays a crucial role in the efficiency and selectivity of the reductive elimination step. For example, the use of the Xantphos ligand has been shown to promote facile Ar-CF₃ bond formation from a Pd(II) complex even at moderate temperatures.

Cyano-Group Introduction Mechanisms

The introduction of a cyano (-CN) group into the aromatic ring of this compound and its derivatives is a key transformation for the synthesis of various valuable compounds, including agrochemicals and pharmaceuticals. Several methodologies can be employed for this purpose, primarily involving nucleophilic substitution reactions on a suitably functionalized precursor.

One common strategy involves the displacement of a halide, typically bromide or iodide, from the aromatic ring with a cyanide source. This reaction, often catalyzed by transition metals like copper or palladium, is a versatile method for aryl nitrile synthesis. For instance, a bromo-substituted derivative of this compound can be converted to the corresponding nitrile using cuprous cyanide (CuCN) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. google.com The mechanism of this Rosenmund-von Braun reaction generally involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination of the aryl nitrile.

More recent advancements in catalysis have led to the development of palladium-catalyzed cyanation reactions, which often proceed under milder conditions and with a broader substrate scope. These reactions can utilize various cyanide sources, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), or even less toxic alternatives. A nickel-catalyzed approach has also been reported for the cyanation of aryl halides using acetonitrile (B52724) as the cyanide source, assisted by a silyl (B83357) reductant. rsc.org

Another pathway for introducing a cyano group is through the Sandmeyer reaction, which involves the diazotization of an amino group on the aromatic ring, followed by treatment with a copper(I) cyanide salt. For example, an amino-derivative of this compound can be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent reaction with CuCN introduces the cyano group onto the ring.

A patent describes a multi-step synthesis to produce 3-fluoro-4-trifluoromethylbenzonitrile, which involves the initial preparation of 3-trifluoromethyl-4-fluoroaniline. google.com This aniline (B41778) is then converted to 3-fluoro-4-trifluoromethyl bromobenzene (B47551) via a diazotization and bromination sequence. Finally, the bromine is displaced by a cyano group using a metal cyanide, such as cuprous cyanide, in a substitution reaction. google.com

Photochemical and Electrochemical Reaction Mechanisms

The presence of both fluoro and trifluoromethyl groups on the benzene ring of this compound significantly influences its photochemical and electrochemical behavior. These electron-withdrawing groups affect the electronic structure of the molecule, rendering it susceptible to specific types of transformations under light irradiation or electrochemical conditions.

Photochemical Reactions:

Research on the direct photolysis of benzotrifluoride derivatives in water has shown that these compounds can undergo C-F bond hydrolysis upon UV irradiation, leading to the formation of the corresponding benzoic acids. ethz.chacs.org The susceptibility of the trifluoromethyl group to photohydrolysis is strongly influenced by the nature and position of other substituents on the aromatic ring. acs.org

The proposed mechanism for photohydrolysis involves the excitation of the benzotrifluoride derivative to an excited singlet or triplet state, followed by nucleophilic attack of water on the trifluoromethyl carbon. This leads to the sequential cleavage of the C-F bonds and ultimately the formation of a carboxylic acid group.

The photolysis of fluorinated pesticides has also been investigated, showing that aryl-F and heteroaromatic-F groups are often more readily defluorinated than CF₃ groups. nih.gov In some cases, the CF₃ group can be converted to trifluoroacetate (B77799) under oxidizing conditions. nih.gov

Electrochemical Reactions:

The electrochemical properties of fluorinated aromatic compounds are of significant interest. The reduction potential of such compounds is influenced by the number and position of the fluorine substituents. nitech.ac.jp The trifluoromethyl group is strongly electron-withdrawing, which generally makes the aromatic ring more difficult to oxidize and easier to reduce.

Hydrolysis Reaction Mechanisms

The trifluoromethyl group (-CF₃) is generally considered to be chemically stable. However, under certain conditions, it can undergo hydrolysis to a carboxylic acid group (-COOH). This transformation is of significant interest in organic synthesis and for understanding the environmental fate of trifluoromethyl-containing compounds. The hydrolysis of the CF₃ group in derivatives of this compound can be promoted by strong acids, strong bases, or photochemical means.

Acid-Catalyzed Hydrolysis:

The hydrolysis of trifluoromethylarenes can be achieved using strong acidic conditions. For example, treatment with fuming sulfuric acid and boric acid has been shown to convert trifluoromethyl groups on triarylphosphines into carboxylic acid groups. rsc.orgnih.gov The proposed mechanism involves the protonation of a fluorine atom by the superacid, facilitating the cleavage of a C-F bond to form a difluorobenzylic carbocation. nih.gov This carbocation is then attacked by a nucleophile present in the reaction medium, such as sulfuric acid, leading to further reactions that ultimately result in the formation of the carboxylic acid. The reactivity towards hydrolysis is dependent on the position of the trifluoromethyl group relative to other substituents on the aromatic ring. nih.gov

Base-Promoted Hydrolysis:

The hydrolysis of the trifluoromethyl group can also occur in the presence of a base, although this is generally more challenging for unactivated aryl trifluoromethyl groups. acs.org However, certain functionalities on the molecule can facilitate this reaction. A study on trifluoromethylated indoles demonstrated facile hydrolysis of the CF₃ group in the presence of a base. acs.org More recently, a method for the formal hydrolysis of trifluoromethylarenes using a combination of LiO-t-Bu and CsF as a Brønsted base system has been developed, which is proposed to proceed via a single electron transfer mechanism. thieme-connect.com

Photochemical Hydrolysis:

As discussed in the previous section, the trifluoromethyl group can undergo hydrolysis upon UV irradiation in an aqueous environment. ethz.chacs.org This photohydrolysis is a key degradation pathway for some benzotrifluoride derivatives in the environment. The reaction proceeds through an excited state of the molecule, which is more susceptible to nucleophilic attack by water. The efficiency of this process is highly dependent on the other substituents present on the aromatic ring. ethz.chacs.org

For this compound, the specific conditions required for hydrolysis would depend on the chosen method. The presence of the fluorine and methyl groups will influence the electron density of the aromatic ring and the stability of any charged intermediates, thereby affecting the reaction rate and conditions.

Multistep Synthetic Sequences for Complex Molecular Architectures

This compound and its derivatives serve as valuable building blocks in multistep syntheses to construct complex molecular architectures, particularly for the pharmaceutical and agrochemical industries. The strategic introduction and manipulation of functional groups on this scaffold allow for the assembly of highly substituted and pharmacologically active molecules.

A notable example is the synthesis of 3-amino-2-methylbenzotrifluoride, a key intermediate for several therapeutic agents. google.comgoogle.com One patented process starts from the readily available benzotrifluoride. google.com The synthetic sequence involves:

Nitration: Benzotrifluoride is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to introduce a nitro group, primarily at the meta-position, yielding 3-nitrobenzotrifluoride. google.com

Methylation: The 3-nitrobenzotrifluoride is then reacted with a methylating agent, such as a trimethylsulfoxonium (B8643921) halide, to introduce a methyl group at the 2-position, affording 3-nitro-2-methylbenzotrifluoride. google.com

Reduction: Finally, the nitro group is reduced to an amino group, for example, through catalytic hydrogenation or using a reducing agent like tin(II) chloride, to give the target 3-amino-2-methylbenzotrifluoride. google.com

This amino derivative is a crucial precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like N-(2-methyl-3-trifluoromethylphenyl)anthranilic acid. google.com

Another synthetic approach to 3-amino-2-methylbenzotrifluoride involves a sequence starting from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide, where X is a leaving group. google.com This demonstrates the versatility of starting materials that can be employed to access this important intermediate.

The functional groups present in derivatives of this compound can be further elaborated. For instance, an amino group can be diazotized and converted to a variety of other functionalities via Sandmeyer or related reactions. A cyano group, as discussed previously, can be introduced and subsequently hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.

The development of metal-free multi-component reactions also offers efficient pathways to complex molecules. For example, trifluoroacetimidoyl chlorides have been used in a three-component reaction with hydrazine (B178648) hydrate (B1144303) and benzene-1,3,5-triyl triformate to construct 3-trifluoromethyl-1,2,4-triazoles, which are important scaffolds in medicinal chemistry. frontiersin.org While not directly starting from this compound, this illustrates the types of complex heterocyclic structures that can be accessed from trifluoromethyl-containing building blocks.

The following table provides a conceptual overview of a multi-step synthesis starting from a derivative of this compound to a more complex molecule.

| Starting Material | Reagent 1 | Intermediate 1 | Reagent 2 | Intermediate 2 | Reagent 3 | Final Product |

| 3-Fluoro-2-methyl-X-benzotrifluoride (X = Br) | CuCN, NMP, heat | 3-Fluoro-2-methyl-X-benzonitrile (X = CN) | H₂SO₄, H₂O, heat | 3-Fluoro-2-methyl-X-benzoic acid (X = COOH) | SOCl₂, then R₂NH | 3-Fluoro-2-methyl-N,N-dialkylbenzamide |

This table illustrates how a bromo-derivative can be converted in three steps to an amide, a common functional group in bioactive molecules. Each step involves a distinct reaction mechanism, highlighting the versatility of this chemical scaffold in organic synthesis.

Computational and Theoretical Studies on 3 Fluoro 2 Methylbenzotrifluoride and Analogues

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule. From this, a wealth of information can be derived, including optimized molecular geometry, vibrational frequencies, and electronic properties.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its excellent balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. The B3LYP hybrid functional is a commonly employed method for such investigations. unpatti.ac.id

For a molecule like 3-Fluoro-2-methylbenzotrifluoride, DFT calculations can predict its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These calculations would likely show a planar arrangement for the benzene (B151609) ring, with the substituents causing some degree of steric strain that might lead to slight out-of-plane distortions. The optimized geometry from DFT calculations for nitrobenzene (B124822) and its derivatives, for instance, has been shown to be planar. unpatti.ac.id

Furthermore, DFT can be used to calculate various electronic properties that are crucial for understanding the reactivity of this compound. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive. In studies of similar fluorinated aromatic compounds, DFT has been used to determine these parameters and predict sites susceptible to electrophilic or nucleophilic attack.

An illustrative example of DFT-calculated parameters for a related compound, 2,4,6-trifluorobenzotrifluoride, is presented in the table below.

| Parameter | Calculated Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

This table is illustrative and based on typical values for similar fluorinated benzene derivatives.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data or empirical parameters. These methods are generally more computationally expensive than DFT but can provide highly accurate results. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.

For this compound, ab initio calculations would provide a benchmark for the results obtained from DFT. For example, a study on 2-substituted fluoro- and trifluoromethyl-benzaldehydes utilized ab initio modeling to provide a comprehensive account of conformer geometries and energies. nih.gov These methods would be particularly useful for studying the subtle electronic effects of the fluorine and trifluoromethyl groups on the aromatic ring.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time.

For this compound, MD simulations can be used to explore its conformational landscape. The rotation of the methyl and trifluoromethyl groups relative to the benzene ring can lead to different conformers with varying energies. MD simulations can help identify the most stable conformers and the energy barriers between them. For instance, conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes and acetophenones has been successfully investigated using techniques that are complemented by computational modeling. nih.gov

A typical output from a conformational analysis would be a potential energy surface, showing the energy of the molecule as a function of one or more dihedral angles. This would reveal the most stable rotational orientations of the methyl and trifluoromethyl groups. In a related context, studies on fluorinated carboxylic acids have shown the existence of multiple stable conformers that can be identified and characterized through a combination of spectroscopy and quantum chemical calculations. rsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the activation energies that govern the reaction rate.

For reactions involving this compound, such as nucleophilic aromatic substitution or reactions at the methyl group, computational modeling can provide detailed mechanistic insights. For example, DFT calculations can be used to locate the transition state structures and calculate the activation barriers for different possible reaction pathways. This can help in understanding why a particular product is formed over another. Computational studies have been used to suggest plausible mechanisms for reactions involving complex molecules, such as the hydrolytic cleavage of boron(III) subphthalocyanines, by identifying key reaction stages and intermediates. acs.org

Structure-Reactivity Relationships and Predictive Modeling

Structure-reactivity relationships aim to connect the molecular structure of a compound with its chemical reactivity. Computational chemistry provides a quantitative basis for these relationships through the calculation of various molecular descriptors.

For this compound and its analogues, a key aspect of structure-reactivity relationships is understanding how the substituents (fluoro, methyl, and trifluoromethyl groups) influence the reactivity of the benzene ring. The electron-withdrawing nature of the fluorine and trifluoromethyl groups will significantly affect the electron density distribution in the aromatic ring, making it more susceptible to nucleophilic attack.

Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, can be developed based on computationally derived descriptors. These models can then be used to predict the properties and reactivity of new, unstudied analogues of this compound. Descriptors such as HOMO and LUMO energies, electrostatic potential, and various topological indices can be used to build these predictive models.

Spectroscopic Characterization and Advanced Analytical Methods for 3 Fluoro 2 Methylbenzotrifluoride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹⁹F. For 3-Fluoro-2-methylbenzotrifluoride, a combination of these NMR experiments would be essential for unambiguous structure confirmation.

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring and the methyl group will give rise to distinct signals. The aromatic region is expected to show complex multiplets due to spin-spin coupling between the protons and with the fluorine atom on the ring and the trifluoromethyl group. The chemical shifts of aromatic protons in similar fluorinated benzene (B151609) derivatives typically appear between 7.0 and 8.0 ppm. chemicalbook.combeilstein-journals.orgrsc.org The methyl group protons are expected to appear as a singlet, or a narrow multiplet due to coupling with the adjacent fluorine, in the upfield region, likely around 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.8 | Multiplet |

Note: Predicted values are based on data from analogous compounds.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the wide range of chemical shifts and the 100% natural abundance of the ¹⁹F isotope. azom.com The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals. One signal will correspond to the single fluorine atom on the aromatic ring, and the other to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. azom.com The chemical shift for the -CF₃ group in benzotrifluorides typically appears around -63 ppm relative to CFCl₃. colorado.edu The chemical shift for the fluorine atom directly attached to the aromatic ring is expected in the range of -100 to -140 ppm. azom.comcolorado.edu

Table 2: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Fluorine Group | Predicted Chemical Shift (ppm vs. CFCl₃) | Predicted Multiplicity |

|---|---|---|

| Ar-F | -110 to -130 | Multiplet |

Note: Predicted values are based on data from analogous compounds. colorado.edu

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each of the eight carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift typically in the range of 120-130 ppm and a large C-F coupling constant. beilstein-journals.orgrsc.org The aromatic carbons will show complex splitting patterns due to one- and two-bond couplings with fluorine. The carbon atom directly bonded to the fluorine (C-F) will exhibit a large coupling constant, while other aromatic carbons will show smaller couplings. The methyl carbon is expected to have a chemical shift in the range of 15-25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -CF₃ | 123 - 128 | Quartet (q) |

| Aromatic C-F | 158 - 164 | Doublet (d) |

| Aromatic C-CF₃ | 130 - 135 | Quartet (q) |

| Aromatic C-CH₃ | 125 - 135 | Singlet or narrow multiplet |

| Other Aromatic C-H | 115 - 130 | Doublet (d) or Multiplet (m) |

Note: Predicted values are based on data from analogous compounds. beilstein-journals.orgrsc.orgchemicalbook.com

Mass Spectrometry (MS) for Identification and Mechanistic Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound (C₈H₅F₄), the molecular ion peak [M]⁺ would be expected at m/z 176. The mass spectrum of its isomer, 2-fluorobenzotrifluoride, shows a strong molecular ion peak. nih.gov A characteristic feature in the mass spectra of benzotrifluorides is the loss of a fluorine atom to give the [M-F]⁺ ion, and the loss of the CF₃ group to give the [M-CF₃]⁺ ion. nist.govnist.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Identity |

|---|---|---|

| [C₈H₅F₄]⁺ | 176 | Molecular Ion (M⁺) |

| [C₈H₅F₃]⁺ | 157 | [M-F]⁺ |

| [C₇H₅F]⁺ | 109 | [M-CF₃]⁺ |

Note: Predicted fragmentation is based on the general fragmentation patterns of fluorinated aromatic compounds. nist.govnist.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The IR spectrum of this compound is expected to show strong absorption bands corresponding to C-F and C-H stretching and bending vibrations. The C-F stretching vibrations of the -CF₃ group typically appear as very strong and broad absorptions in the 1100-1350 cm⁻¹ region. nist.gov The C-F stretch of the aromatic fluorine is expected around 1200-1270 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching of the methyl group appears in the 2850-3000 cm⁻¹ region. The aromatic C=C stretching vibrations will give rise to several bands in the 1400-1600 cm⁻¹ range.

Raman spectroscopy would be useful for observing the symmetric vibrations that are often weak in the IR spectrum.

Table 5: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2870 - 2980 | Medium |

| Aromatic C=C Stretch | 1450 - 1620 | Medium to Strong |

| C-F Stretch (-CF₃) | 1100 - 1350 | Very Strong, Broad |

| Aromatic C-F Stretch | 1200 - 1270 | Strong |

Note: Predicted values are based on data from analogous compounds such as benzotrifluoride (B45747) and its derivatives. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochemical Quantum Yield Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the ultraviolet region, typically between 200 and 300 nm, arising from π → π* transitions of the benzene ring. The substitution pattern on the benzene ring will influence the exact position and intensity of these absorption bands. nih.govresearchgate.net

The photochemical quantum yield (Φ) is a measure of the efficiency of a photochemical process and is defined as the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. wikipedia.org The study of the photochemical quantum yield of this compound could provide insights into its photostability and its potential to undergo photochemical reactions. chemicalbook.com The quantum yield of fluorescence, for instance, can be influenced by factors such as the solvent environment and the presence of substituents that affect the rates of radiative and non-radiative decay processes. wikipedia.orgnih.govrsc.org While specific quantum yield data for this compound is not available, studies on related fluorinated aromatic compounds are crucial for understanding photophysical properties. chemicalbook.com

Table 6: Predicted UV-Vis Absorption for this compound

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* (Primary) | ~210 |

Note: Predicted values are based on the UV-Vis spectra of substituted benzene derivatives. nih.gov

Chromatographic Techniques in Purity Assessment and Reaction Monitoring (e.g., GC, HPLC, UPLC, LC-MS)

Chromatographic techniques are indispensable tools in the research and development of this compound, providing robust methods for assessing its purity and for real-time monitoring of its synthesis. The choice of a specific chromatographic method often depends on the volatility and polarity of the compound and its potential impurities, as well as the required sensitivity and resolution of the analysis.

Gas Chromatography (GC) , often coupled with a mass spectrometer (MS), is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and injected into a chromatographic column. Separation is achieved based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification.

For purity assessment, a high-resolution capillary column is typically employed. The resulting chromatogram will show a major peak corresponding to this compound and smaller peaks for any impurities. By integrating the area of these peaks, the relative purity can be determined. When coupled with MS, each separated component can be identified based on its unique mass spectrum, providing a high degree of confidence in the identification of impurities.

Reaction monitoring using GC involves taking aliquots from the reaction mixture at different time intervals, quenching the reaction, and analyzing the composition. This allows chemists to track the consumption of starting materials and the formation of the desired product and any byproducts, enabling optimization of reaction conditions such as temperature, pressure, and catalyst loading.

Table 1: Illustrative GC-MS Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-400 m/z |

| Expected Retention Time | ~10-15 minutes (highly dependent on exact conditions) |

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC) , are powerful techniques for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. waters.commeasurlabs.comresearchgate.net These methods separate components of a mixture in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases.

For a non-polar compound like this compound, reversed-phase HPLC or UPLC is typically used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.govwur.nl A UV detector is commonly used for detection, as the aromatic ring of the benzotrifluoride moiety absorbs UV light.

UPLC systems utilize columns with smaller particle sizes (sub-2 µm) and operate at higher pressures than conventional HPLC systems. waters.commeasurlabs.com This results in significantly faster analysis times, improved resolution, and higher sensitivity, making UPLC particularly advantageous for high-throughput screening and detailed impurity profiling. waters.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.govnih.gov This hyphenated technique is invaluable for identifying unknown impurities and degradation products, even at trace levels. The mass spectrometer provides molecular weight and structural information for each separated peak, facilitating a comprehensive understanding of the sample's composition.

Table 2: Representative HPLC/UPLC Method Parameters for this compound Analysis

| Parameter | HPLC | UPLC |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temperature | 30 °C | 40 °C |

| Detector | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 2 µL |

| Typical Run Time | 15-20 minutes | 3-5 minutes |

The application of these chromatographic techniques is crucial throughout the lifecycle of this compound, from initial synthesis and process development to quality control of the final product. The data generated from these methods ensures the identity, purity, and consistency of the compound for its intended research applications.

Applications in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Pharmacologically Active Compounds Incorporating the 3-Fluoro-2-methylbenzotrifluoride Scaffold

The design of new drugs often involves the use of molecular scaffolds that provide a rigid framework for the attachment of various functional groups. The this compound moiety is of interest due to the unique electronic and steric properties conferred by its substituents. Derivatives of this scaffold are utilized in the exploration of new chemical entities with therapeutic potential.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. The this compound core can be systematically modified to probe these relationships. For instance, derivatives such as 2-fluoro-6-(trifluoromethyl)benzyl bromide, which can be synthesized from this compound, are employed in SAR studies to develop novel compounds. smolecule.com The introduction of a trifluoromethyl group can significantly impact a molecule's interactions with its biological target. In studies of metallocenes, the replacement of even one trifluoromethyl group with a methyl group led to a sharp decrease in cytotoxic activity, highlighting the critical role of the -CF3 group in the observed biological effect.

The strategic placement of fluorine atoms can also lead to enhanced potency. For example, the 5-fluoro analogue of lamivudine, emtricitabine, is consistently more potent as an HIV-1 inhibitor. Such findings underscore the importance of the precise positioning of fluorine and trifluoromethyl groups in optimizing the pharmacological profile of a drug candidate.

Bioisosterism, the replacement of a functional group with another that has similar physicochemical or topological properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The trifluoromethyl group is often used as a bioisostere for other groups, such as the methyl group or, in some contexts, an aliphatic nitro group.

The replacement of a hydrogen atom with a fluorine atom is a common bioisosteric substitution that can modulate metabolic stability and receptor interactions. Given that fluorine is intermediate in size between hydrogen and a hydroxyl group's oxygen, this substitution does not typically induce significant steric changes. The trifluoromethyl group itself can be part of a bioisosteric replacement strategy. For example, in the development of positive allosteric modulators of the CB1 receptor, a trifluoromethyl group was successfully used as a bioisosteric replacement for an aliphatic nitro group, leading to compounds with promising in vivo efficacy.

| Original Functional Group | Bioisosteric Replacement | Potential Advantage of Replacement |

| Hydrogen (H) | Fluorine (F) | Increased metabolic stability, altered pKa, enhanced binding interactions. |

| Methyl (CH3) | Trifluoromethyl (CF3) | Increased lipophilicity, altered electronic properties, improved metabolic stability. |

| Nitro (NO2) | Trifluoromethyl (CF3) | Improved in vivo efficacy, altered electronic profile. |

| Carbonyl (C=O) | Difluoromethylene (CF2) | Altered chemical reactivity and metabolic stability. |

This table provides examples of common bioisosteric replacements relevant to the functional groups found in this compound.

The lipophilicity of a drug molecule, often expressed as log P or log D, is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. smolecule.com The introduction of a trifluoromethyl (-CF3) group generally increases a molecule's lipophilicity. This increased lipophilicity can enhance the passive diffusion of a compound across biological membranes, potentially improving oral bioavailability.

However, the effect of trifluorination on lipophilicity is not always straightforward and can be context-dependent. While trifluorination often enhances lipophilicity, especially when the -CF3 group is in an alpha-position to a functional group, more distant substitutions may have a less pronounced or even opposite effect. The strong electron-withdrawing nature of the trifluoromethyl group also contributes to its metabolic stability, making the C-F bonds resistant to enzymatic cleavage. This can lead to a longer half-life and improved pharmacokinetic profile. Judicious use of fluorine atoms can therefore increase bioavailability and potency.

| Compound/Motif | log P / log D Value | Key Finding |

| Fluorinated Alkanol Analogues | Varies | Changing a C-F bond of a trifluoromethyl group to a C-Me group can lead to a reduction in log P. smolecule.com |

| Trifluoromethylated Alcohols | Varies | Trifluorination strongly enhances lipophilicity primarily when the -CF3 group is in the alpha-position. |

| Fluorinated Metallocene Derivatives | Up to 4.6 | Fluorinated derivatives showed higher lipophilicity compared to unsubstituted metallocenes. |

This table illustrates the impact of trifluoromethyl and other fluorine-containing groups on the lipophilicity of different chemical series.

Investigation of Biochemical Interactions

The this compound scaffold can be incorporated into molecules designed to interact with specific biological targets, such as enzymes and receptors. The electronic properties of the fluorine and trifluoromethyl substituents can play a crucial role in these interactions.

The trifluoromethyl group is a common feature in many enzyme inhibitors. Its strong electron-withdrawing nature can influence the acidity of nearby protons or the reactivity of adjacent functional groups, leading to potent inhibition. For example, trifluoromethyl ketones are effective inhibitors of certain proteases, whereas their methyl ketone counterparts are often inactive.

In the context of Bruton's tyrosine kinase (BTK), a target for immunomodulatory drugs, the replacement of a nitro-substituted ring with a fluorinated triazole ester moiety containing a trifluoromethyl group was shown to enhance binding interactions with key residues in the enzyme's active site. The trifluoromethyl group can also reduce a molecule's susceptibility to enzymatic degradation, thereby prolonging its inhibitory action.

The substituents on the this compound core can significantly influence a molecule's binding affinity and selectivity for a particular receptor. The introduction of fluorine can enhance molecular dipole moments, promoting favorable electrostatic interactions within a receptor's binding pocket.

In the development of cannabinoid CB1 receptor positive allosteric modulators, molecules containing a trifluoromethyl group were synthesized and evaluated. These studies demonstrated that specific substitutions on the core scaffold were critical for potency. While some modifications were well-tolerated, others led to a significant loss of activity, underscoring the precise structural requirements for effective receptor binding. The trifluoromethyl group, as part of a larger molecule, can contribute to multiple favorable interactions at the enzyme or receptor site, as seen in the anti-HIV drug Tipranavir.

Scant Evidence Links this compound to Agrochemical Development

Despite the significant role of fluorinated compounds in modern agriculture, extensive research of scientific literature and patent databases reveals a notable lack of specific, publicly documented examples of agrochemicals or pesticides directly synthesized from the precursor this compound. While the trifluoromethyl group is a common feature in many active agricultural ingredients, the specific substitution pattern of this compound does not appear as a frequently cited starting material in the development of commercialized pesticides. researchgate.netnih.gov

The agrochemical industry heavily relies on fluorinated building blocks to enhance the efficacy, stability, and bioavailability of pesticides. researchgate.netnih.gov Compounds containing trifluoromethyl (-CF3) groups, in particular, constitute a significant portion of the fluorinated pesticides currently on the market. nih.gov These groups can favorably alter the physicochemical properties of a molecule, leading to improved biological activity.

Research into fluorinated agrochemicals often highlights the use of various isomers of fluorinated benzotrifluorides and other related structures as key intermediates. For instance, derivatives of 3-aminobenzotrifluoride and 2-methyl-3-aminobenzotrifluoride are recognized as important intermediates in the synthesis of both pharmaceuticals and agricultural chemicals. google.comganeshremedies.comchemicalbook.comnih.govnih.gov However, the specific agrochemical products derived from these intermediates are not always clearly detailed in the available literature.

Furthermore, a significant body of research focuses on trifluoromethylpyridines as foundational structures for a wide array of herbicides and insecticides, such as fluazifop-butyl, haloxyfop-methyl, and chlorfluazuron. nih.gov Similarly, other fluorinated aromatic compounds, like those used in the synthesis of the herbicide flumioxazin, are well-documented. nih.gov A Chinese patent describes a method for preparing 3-fluoro-4-trifluoromethylbenzonitrile from an ortho-fluoro benzotrifluoride (B45747) isomer, indicating the exploration of various fluorinated precursors for potential agrochemical applications. google.com

While the synthesis and potential applications of various fluorinated compounds are actively being explored, including novel α-trifluoroanisole derivatives with herbicidal activity, there is no direct evidence from the conducted research that points to this compound as a precursor for any specific, named agrochemical currently in use or in late-stage development. nih.gov The available data suggests that other isomers and fluorinated scaffolds have been more widely adopted in the design and synthesis of commercial pesticides.

Due to the absence of specific agrochemicals derived from this compound in the reviewed literature, it is not possible to provide detailed research findings or data tables on their applications in this context.

Applications in Materials Science and Advanced Functional Materials

Incorporation of 3-Fluoro-2-methylbenzotrifluoride into Polymer Chemistry

While this compound itself is not typically used as a monomer for direct polymerization, it serves as a crucial precursor for the synthesis of functionalized monomers. A notable example is the synthesis of isobutyl 3-fluoro-2-methyl-phenylcyanoacrylate. researchgate.net This monomer is prepared through a Knoevenagel condensation reaction between 3-fluoro-2-methyl-benzaldehyde and isobutyl cyanoacetate. researchgate.netchemrxiv.org

The inclusion of the 3-fluoro-2-methylphenyl moiety can influence the polymer's thermal properties and solubility. For instance, copolymers of isobutyl 3-fluoro-2-methyl-phenylcyanoacrylate and styrene (B11656) are reported to be soluble in solvents like ethyl acetate, THF, DMF, and chloroform, while being insoluble in methanol, ethyl ether, and petroleum ether. chemrxiv.org

Table 1: Copolymerization of Isobutyl 3-fluoro-2-methyl-phenylcyanoacrylate (m1) with Styrene (m2) researchgate.netchemrxiv.org

| Monomer in Feed (m1, mol%) | Nitrogen in Copolymer (N, wt%) | Monomer in Copolymer (m1, mol%) | Monomer in Copolymer (m2, mol%) |

|---|---|---|---|

| 12.7 | 1.98 | 18.9 | 81.1 |

Data derived from studies on the copolymerization of isobutyl 3-fluoro-2-methyl-phenylcyanoacrylate with styrene. researchgate.netchemrxiv.org

Development of Advanced Optical Materials

The incorporation of fluorinated moieties into polymers is a well-established strategy for developing advanced optical materials. Fluorine's low polarizability and the resulting low refractive index of fluorinated polymers make them suitable for applications such as antireflective coatings and optical fibers. While direct applications of this compound in optical materials are not extensively documented, the properties of related fluorinated polymers provide insights into its potential.

The presence of the trifluoromethyl group, in particular, is known to enhance optical clarity and reduce the dielectric constant. For example, fluoro(meth)acrylate polymer compositions are utilized for the low refractive index layer of antireflective films. google.com These polymers often contain perfluoropolyether, perfluoroalkyl, or perfluoroalkylene moieties to achieve a high fluorine content. google.com The synthesis of hyperbranched fluoroacrylate polymers can lead to the formation of nanogels, which are then used to create crosslinked systems with desirable optical properties. google.com Given these trends, derivatives of this compound could be explored for the synthesis of novel monomers for low refractive index materials.

Role in the Synthesis of Specialty Chemicals

Benzotrifluoride (B45747) derivatives are important building blocks in the synthesis of a wide range of specialty chemicals, including pharmaceuticals and agrochemicals. The trifluoromethyl group often imparts increased metabolic stability and lipophilicity to the final product.

This compound can serve as a starting material for the synthesis of more complex molecules. For instance, related benzotrifluoride structures undergo reactions such as nitration, reduction, and halogenation to introduce further functionalities. As an example, a method for preparing 3-fluoro-4-trifluoromethylbenzonitrile starts from ortho-fluoro benzotrifluoride, which undergoes nitration, reduction, bromination, diazotization, and finally cyanation. google.com Similarly, 3-amino-2-methylbenzotrifluoride, a valuable intermediate for therapeutic agents, can be synthesized from benzotrifluoride through a multi-step process involving nitration and subsequent reduction. google.com These examples highlight the role of substituted benzotrifluorides as key intermediates in the preparation of high-value specialty chemicals.

Functional Material Development

The development of functional materials often relies on the unique properties imparted by specific chemical groups. Fluorine-containing compounds are instrumental in creating materials with tailored functionalities, such as hydrophobicity, chemical resistance, and thermal stability. man.ac.uk

The combination of a fluorine atom and a trifluoromethyl group on a benzene (B151609) ring, as seen in this compound and its derivatives, can be leveraged for the development of advanced functional materials. For example, fluoropolymers are widely used for waterproof and non-stick coatings. man.ac.uk The synthesis of new functional monomers is a key area of research for creating recyclable fluorinated polymers. man.ac.uk

Furthermore, the introduction of fluorine can influence the electronic properties of materials. In the context of graphene, fluorination has been shown to alter its physical and electronic characteristics, leading to the development of fluorographene. man.ac.uk While not a direct application of this compound, this demonstrates the broader principle of using fluorinated compounds to create novel functional materials with enhanced properties. The specific substitution pattern of this compound could potentially be used to fine-tune the surface properties and reactivity of materials in various applications.

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Fluorinated Benzotrifluorides

The synthesis of complex fluorinated aromatic compounds, including substituted benzotrifluorides, is a major focus of current research. Traditional methods often require harsh conditions or hazardous reagents, prompting the development of more sophisticated and milder techniques.

A significant emerging trend is late-stage functionalization (LSF) . This strategy involves introducing fluorine or fluorinated groups into complex molecules at a late step in the synthetic sequence. LSF is particularly valuable as it allows for the rapid diversification of drug candidates and agrochemicals from a common advanced intermediate, saving time and resources. mpg.deresearchgate.net Methods for the selective C-H functionalization of arenes are being developed to install fluorine or trifluoromethyl groups with high precision, often using photoredox or metal catalysis. mpg.denih.gov For unactivated trifluoromethylarenes, methods are being developed for defluoroalkylation, which involves the selective cleavage of a single C-F bond in the CF3 group to form new C-C bonds, thus providing access to a diverse range of difunctionalized products. nih.gov

Biocatalysis represents another innovative frontier for the synthesis of fluorinated aromatics. The use of enzymes, such as fluorinases, offers the potential for highly selective fluorination reactions under mild, environmentally friendly conditions. acsgcipr.org Researchers are exploring the use of various enzymes, including cytochrome P450s, lipases, and transaminases, to perform specific transformations on fluorinated substrates. nih.govnih.gov While the substrate scope of enzymes like fluorinase is currently limited, ongoing research in enzyme engineering and directed evolution aims to broaden their applicability for creating novel fluorinated building blocks. acsgcipr.orgnih.gov

The table below summarizes some of the emerging synthetic methodologies.

| Methodology | Description | Advantages | Key Research Focus |

| Late-Stage Functionalization (LSF) | Introduction of fluorine or CF3 groups into complex molecules at a late synthetic step. | Rapid diversification of analogues, efficient exploration of structure-activity relationships (SAR). | Development of highly selective C-H activation and fluorination catalysts. |

| Defluoro-functionalization | Selective activation and transformation of C-F bonds in a CF3 group to form new bonds. | Access to novel difluoro- and monofluoromethylated compounds from readily available trifluoromethylarenes. | Organocatalytic and photoredox-mediated methods for selective C-F bond cleavage. |

| Biocatalysis / Enzymatic Synthesis | Use of enzymes (e.g., fluorinases, P450s) to catalyze fluorination or modify fluorinated molecules. | High selectivity (regio-, stereo-, enantio-), mild reaction conditions, environmentally benign. | Enzyme discovery, protein engineering to expand substrate scope and catalytic efficiency. |

| Metal-Free Fluorination | C-H fluorination of aromatic compounds without the use of transition metals. | Avoids toxic metal contamination in products, environmentally friendly. | Use of reagents like N-fluorobenzenesulfonimide (NFSI) under radical-pathway conditions. x-mol.com |

Advanced Computational Approaches in Fluorine Chemistry

Computational chemistry has become an indispensable tool in modern fluorine research, enabling scientists to predict molecular properties and guide the design of new compounds with greater efficiency. The unique properties of fluorine, such as its high electronegativity and small size, introduce complex electronic effects that can be effectively modeled using advanced computational techniques.

Quantum Mechanics (QM) methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of fluorinated molecules. mdpi.com These calculations help in understanding reaction mechanisms for novel synthetic methods and in predicting the impact of fluorine substitution on a molecule's stability and conformation.